molecular formula C23H24N4O5 B5172785 METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5172785
M. Wt: 436.5 g/mol
InChI Key: BIAKMGSBQYRIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylphenyl carbamoyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and dimethylphenyl carbamoyl groups. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    METHYL 7-CYCLOPROPYL-3-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: is similar to other pyrido[2,3-d]pyrimidine derivatives, which also feature a fused ring system and various functional groups.

    Other similar compounds: include those with different substituents on the pyrido[2,3-d]pyrimidine core, such as alkyl, aryl, or heteroaryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 7-cyclopropyl-3-[2-(2,6-dimethylanilino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-12-6-5-7-13(2)19(12)25-17(28)11-27-21(29)18-15(22(30)32-4)10-16(14-8-9-14)24-20(18)26(3)23(27)31/h5-7,10,14H,8-9,11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAKMGSBQYRIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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